Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide
Description
Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a pyrimidine derivative featuring:
- A trifluoromethyl (-CF₃) group at position 6, which enhances electron-withdrawing properties and metabolic stability.
- A 4-methylphenyl sulfanyl (-S-C₆H₄-CH₃) group at position 4, contributing to lipophilicity and steric bulk.
- A methyl sulfide (-S-CH₃) group at position 2, influencing reactivity and solubility.
Pyrimidine derivatives are widely explored in medicinal chemistry and agrochemicals due to their versatile pharmacological properties.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCNDGNGXIUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Aromatic Substitution (SNAr)
This approach begins with a pre-functionalized pyrimidine ring bearing leaving groups (e.g., chloro) at positions 2, 4, and 6. The trifluoromethyl group is introduced first due to its strong electron-withdrawing nature, which activates adjacent positions for subsequent substitutions.
Key Intermediate : 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- Synthesis :
- Trifluoromethylation of 2,4,6-trichloropyrimidine using trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 80°C yields 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
- Alternative route: Vapor-phase chlorination/fluorination of 3-picoline with Cl₂ and HF over iron fluoride catalysts produces 2-chloro-5-(trifluoromethyl)pyridine, which is isomerized to the pyrimidine derivative.
Cyclocondensation of Trifluoromethyl-Containing Precursors
Building the pyrimidine ring from trifluoromethylated building blocks avoids the need for late-stage functionalization. For example, cyclocondensation of 1,3-diketones with thioureas or thioamides generates the pyrimidine core with inherent sulfur substituents.
Example Reaction :
$$ \text{CF}3\text{COCH}2\text{COR} + \text{NH}2\text{CSNH}2 \rightarrow \text{CF}_3\text{-pyrimidine} + \text{by-products} $$
Stepwise Functionalization of the Pyrimidine Core
Introduction of the 4-Methylphenylsulfanyl Group
The 4-methylphenylsulfanyl group is introduced via SNAr at position 4 of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Procedure :
- Reagents :
- 4-Methylthiophenol (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Solvent: Tetrahydrofuran (THF)
- Conditions :
- Temperature: 60°C
- Duration: 12 hours
- Mechanism :
- Workup :
- Filtration to remove K₂CO₃
- Solvent evaporation under reduced pressure
- Purification via silica gel chromatography (hexane/ethyl acetate, 4:1)
Intermediate : 4-(4-Methylphenylsulfanyl)-2-chloro-6-(trifluoromethyl)pyrimidine
Introduction of the Methylsulfanyl Group
The second SNAr replaces the chlorine at position 2 with a methylsulfanyl group.
Procedure :
- Reagents :
- Sodium methanethiolate (1.5 equiv)
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions :
- Temperature: Room temperature (25°C)
- Duration: 6 hours
- Mechanism :
- Workup :
- Quenching with ice-cwater
- Extraction with dichloromethane
- Drying over anhydrous Na₂SO₄
Final Product : Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide
Optimization Strategies and Challenges
Solvent and Base Selection
Temperature Control
Competing Side Reactions
- Oxidation : Thiols may oxidize to disulfides; thus, reactions are conducted under nitrogen.
- Over-Substitution : Using excess thiol (>1.2 equiv) leads to di-substituted by-products, necessitating precise stoichiometry.
Analytical and Spectroscopic Validation
Table 1: Spectroscopic Data for this compound
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential SNAr | 78 | 98 | High regioselectivity |
| Cyclocondensation | 65 | 95 | Fewer steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key reagents and conditions :
-
Hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C yields sulfoxide derivatives .
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at -10°C selectively produces sulfones.
| Oxidation State | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ | 25°C | 2 h | 85–90 |
| Sulfone | mCPBA | -10°C | 1 h | 78–82 |
The trifluoromethyl group remains inert under these conditions, preserving the pyrimidine core’s integrity .
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring’s electron-deficient nature (due to the -CF₃ group) facilitates NAS at the 2- and 4-positions.
Example reaction :
-
Ammonia in ethanol at 80°C replaces the methylsulfanyl group with an amine, forming 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-aminopyrimidine .
| Nucleophile | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NH₃ | EtOH | 80°C | 6 h | 65–70 |
| KSCN | DMSO | 100°C | 4 h | 55–60 |
Alkylation of the Sulfanyl Group
The sulfur atom acts as a nucleophile, enabling alkylation with halogenated reagents.
Procedure :
-
Methyl iodide (CH₃I) in acetone with potassium carbonate (K₂CO₃) at reflux yields dimethyl sulfide derivatives .
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | Acetone | Reflux | 75–80 |
| C₂H₅Br | NaH | THF | 25°C | 70–75 |
Ring Functionalization via Cross-Coupling
The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling :
-
Reaction with 4-bromophenylboronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 90°C introduces aryl groups .
| Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromophenyl | Pd(PPh₃)₄ | Toluene/H₂O | 60–65 |
| 3-Trifluoromethylphenyl | PdCl₂ | DMF | 50–55 |
Reduction of the Pyrimidine Ring
The pyrimidine core can be partially reduced under hydrogenation conditions.
Catalytic Hydrogenation :
-
H₂ gas with Raney Ni in methanol at 50 psi selectively reduces the pyrimidine to a dihydropyrimidine .
| Catalyst | Pressure (psi) | Temperature | Yield (%) |
|---|---|---|---|
| Raney Ni | 50 | 25°C | 70–75 |
| Pd/C | 30 | 50°C | 60–65 |
Stability Under Acidic/Basic Conditions
The compound exhibits resilience in acidic media but undergoes hydrolysis in strong bases.
| Condition | Reagent | Temperature | Outcome |
|---|---|---|---|
| 1 M HCl | HCl (aq.) | 25°C | Stable (>24 h) |
| 1 M NaOH | NaOH (aq.) | 80°C | Hydrolysis of sulfanyl group |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics .
- Anti-inflammatory Properties : Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor. A related compound was noted for its selective inhibition of COX-2, which is crucial in inflammatory processes .
Cancer Research
The compound's structural characteristics make it suitable for the development of anticancer agents.
- Cytotoxic Effects : Studies have shown that certain sulfonamide derivatives exhibit cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in targeted cells .
Agricultural Applications
The compound may also have applications in agriculture, particularly as a pesticide or herbicide.
- Phytopathogenic Control : Similar compounds have been explored for their ability to control phytopathogenic microorganisms, suggesting potential use in crop protection strategies .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antibacterial activity of several pyrimidine derivatives against multi-drug resistant strains of bacteria. The compound demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as an alternative treatment option .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study evaluating various sulfonamide derivatives on cancer cell lines, this compound exhibited significant cytotoxicity at concentrations exceeding 10 µM. This effect was attributed to the induction of apoptosis, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and molecular weights of analogous pyrimidine derivatives:
*Calculated based on molecular formula C₁₄H₁₂F₃N₂S₂.
†Estimated from molecular formulas.
Key Observations:
Position 2 Variations: The target compound’s -S-CH₃ group is simpler and less polar compared to propanoic acid () or acetamide (), which may reduce solubility but improve membrane permeability .
Thiophene () and methoxyphenyl () groups introduce heterocyclic or electron-donating effects, which could modulate reactivity .
Position 6 Substituents :
Biological Activity
Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide, a compound with the molecular formula C13H12F3N3S, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12F3N3S
- Molecular Weight : 299.314 g/mol
- CAS Number : 31542421
The compound's biological activity is primarily attributed to its structural characteristics, which include:
- Sulfanyl and Trifluoromethyl Groups : These groups enhance lipophilicity and may improve binding affinity to biological targets.
- Pyrimidine Core : The presence of a pyrimidine ring is significant for interactions with various enzymes and receptors.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with trifluoromethyl substitutions have shown effectiveness against viral infections, potentially through inhibition of viral replication mechanisms .
Anti-inflammatory Effects
Research has highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Inhibitors of COX-2 are crucial in managing inflammatory diseases, and this compound may provide a favorable pharmacokinetic profile for therapeutic use .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Analogous compounds have demonstrated the ability to inhibit tumor growth in various cancer models. For example, specific methylated pyrimidine derivatives were reported to reduce tumor size significantly in experimental settings .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4-methylbenzenethiol) react with halogenated pyrimidine precursors under basic conditions. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd-based catalysts for cross-coupling). Statistical Design of Experiments (DOE) can minimize trial-and-error by systematically varying parameters like molar ratios and reaction time . Crystallographic data from related pyrimidine derivatives (e.g., ethyl 6-methyl-2-sulfanylidene-tetrahydropyrimidine) suggest steric and electronic factors critical for regioselectivity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated for analogous trifluoromethyl-pyrimidine derivatives . Complement with NMR (¹H/¹³C/¹⁹F) to verify substituent positions and purity. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). For polymorph screening, differential scanning calorimetry (DSC) and powder XRD are recommended .
Q. What are the key physicochemical properties influencing its reactivity in catalytic systems?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. The sulfanyl moiety acts as a leaving group or participates in redox reactions. Solubility studies in polar aprotic solvents (e.g., DMSO) are critical for reaction design. Computational tools like COSMO-RS predict solubility parameters, while Hammett constants quantify electronic effects .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or catalytic utility?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the trifluoromethyl group lowers LUMO energy, facilitating electron-deficient aromatic systems. Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) models identify transition states and intermediates, as applied in ICReDD’s hybrid computational-experimental workflows . Molecular docking studies (e.g., AutoDock Vina) screen for potential biological targets by analyzing binding affinities with enzymes or receptors.
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?
- Methodological Answer : Competitive pathway analysis via in-situ monitoring (e.g., ReactIR or LC-MS) distinguishes kinetic (fast-forming) vs. thermodynamic (stable) products. For instance, elevated temperatures may favor thermodynamically stable products by overcoming activation barriers. Solvent effects (e.g., protic vs. aprotic) and additives (e.g., crown ethers) can modulate selectivity. Case studies on tetrahydropyrimidine derivatives highlight the role of hydrogen bonding in stabilizing intermediates .
Q. How can membrane separation technologies improve purification of this hydrophobic compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 nm) selectively separate unreacted precursors or byproducts. Solvent-resistant membranes (e.g., polyimide-based) are ideal for organic phases. Process optimization involves mapping phase diagrams and using computational fluid dynamics (CFD) to model mass transfer, as classified under CRDC’s membrane technology research .
Q. What advanced reactor designs enhance scalability while maintaining reaction efficiency?
- Methodological Answer : Continuous-flow microreactors improve heat/mass transfer for exothermic or rapid reactions. Oscillatory baffled reactors (OBRs) prevent channeling in viscous systems. Computational simulations (e.g., ANSYS Chemkin) optimize residence time distribution (RTD) and mixing efficiency, aligning with CRDC’s reactor design guidelines .
Methodological Resources
- Structural Data : Reference crystallographic parameters from Acta Crystallographica Section E for analogous pyrimidines .
- Computational Tools : ICReDD’s reaction path search protocols and CRDC’s process control frameworks .
- Experimental Design : Apply DOE matrices (e.g., Box-Behnken) for multivariate optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
